

### Protocol for using Fluoflavine as a NOX1 inhibitor in HEK293 cells

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Compound of Interest		
Compound Name:	Fluoflavine	
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# Application Notes: High-Throughput Screening for NOX Inhibitors Protocol for Using Fluoflavine as a NOX1 Inhibitor in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for utilizing **Fluoflavine**, a selective inhibitor of NADPH Oxidase 1 (NOX1), in Human Embryonic Kidney (HEK293) cells. NOX1 is a critical enzyme involved in the production of reactive oxygen species (ROS) and has been implicated in various pathological conditions, including cancer, atherosclerosis, and hypertension.[1] The ability to selectively inhibit NOX1 is crucial for understanding its role in these diseases. **Fluoflavine** (also known as ML-090) has been identified as a potent and selective inhibitor of NOX1, making it a valuable tool for in vitro studies.[2] This protocol outlines the necessary steps for cell culture, transfection, treatment with **Fluoflavine**, and subsequent measurement of NOX1 activity using a chemiluminescence-based assay.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Fluoflavine** as a NOX1 inhibitor.



Parameter	Value	Cell Line	Reference
IC50	90 nM	-	[2]
IC50 in HEK293 cells	360 nM	HEK293	[2]
Selectivity	>100-fold for NOX1 over NOX2, NOX3, and NOX4	-	[2]

### **Experimental Protocols HEK293 Cell Culture**

- Materials:
  - HEK293 cells
  - Dulbecco's Modified Eagle Medium (DMEM)
  - 10% Fetal Bovine Serum (FBS)
  - 1% Penicillin-Streptomycin
  - Trypsin-EDTA (0.25%)
  - Phosphate-Buffered Saline (PBS)
  - Cell culture flasks/plates
- Procedure:
  - Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin in a humidified incubator at 37°C with 5% CO2.
  - Subculture the cells every 2-3 days or when they reach 80-90% confluency.
  - To subculture, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.



 Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

### **Co-transfection of NOX1 and its Regulatory Subunits**

To reconstitute NOX1 activity in HEK293 cells, it is necessary to co-transfect the cells with expression vectors for NOX1 and its regulatory subunits, NOXO1 and NOXA1, along with a constitutively active form of Rac1.

- Materials:
  - HEK293 cells
  - Expression plasmids: pCMV-NOX1, pCMV-NOXO1, pCMV-NOXA1, and pCMV-Rac1(Q61L)
  - Transfection reagent (e.g., Lipofectamine 2000 or similar)
  - Opti-MEM I Reduced Serum Medium
  - 6-well plates
- Procedure:
  - The day before transfection, seed 5 x 10<sup>5</sup> HEK293 cells per well in a 6-well plate with antibiotic-free medium.
  - On the day of transfection, for each well, prepare two tubes:
    - Tube A: Dilute the plasmids (e.g., 0.5 μg of each plasmid) in 250 μL of Opti-MEM.
    - Tube B: Dilute the transfection reagent (follow manufacturer's instructions) in 250 μL of Opti-MEM.
  - Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
  - Add the 500 μL of the DNA-transfection reagent complex dropwise to each well.



Incubate the cells for 24-48 hours at 37°C before proceeding with the inhibitor assay.

### Fluoflavine Treatment and NOX1 Inhibition Assay

This protocol utilizes a luminol-based chemiluminescence assay to measure the production of ROS by NOX1.

- Materials:
  - Transfected HEK293 cells
  - Fluoflavine (ML-090)
  - Dimethyl sulfoxide (DMSO) for stock solution
  - Luminol
  - Horseradish peroxidase (HRP)
  - Phorbol 12-myristate 13-acetate (PMA) as a NOX1 activator (optional)
  - Krebs-Ringer Phosphate Glucose (KRPG) buffer
  - 96-well white-walled plates
  - Luminometer
- Procedure:
  - Prepare a stock solution of **Fluoflavine** in DMSO. Further dilute the stock solution in KRPG buffer to the desired final concentrations for the dose-response experiment.
  - $\circ$  After 24-48 hours of transfection, detach the cells using trypsin, and resuspend them in KRPG buffer at a density of 1 x 10<sup>5</sup> cells/mL.
  - Add 100 μL of the cell suspension to each well of a 96-well white-walled plate.
  - Add the desired concentrations of Fluoflavine (or DMSO as a vehicle control) to the wells.
     A typical starting concentration for a dose-response curve could be 10 μM, with serial

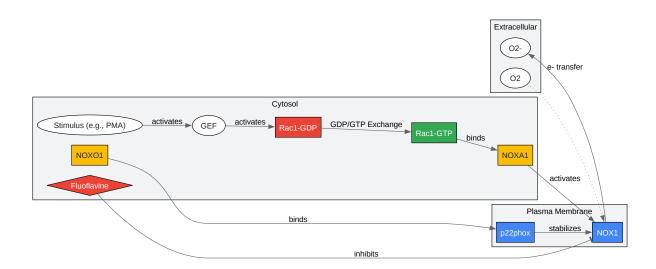


dilutions.[1]

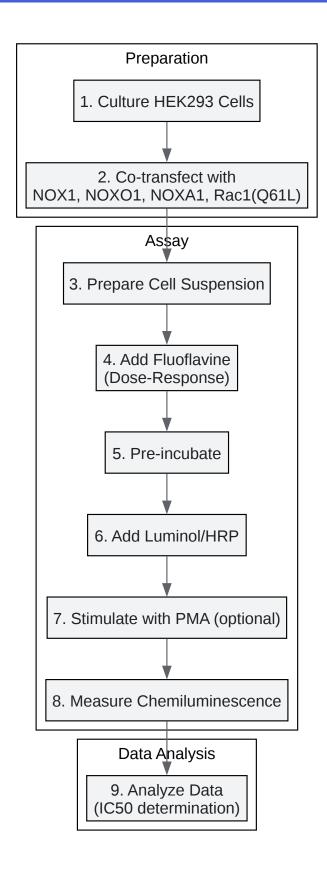
- Pre-incubate the cells with **Fluoflavine** for 30-60 minutes at 37°C.
- $\circ$  Prepare the detection reagent by mixing luminol (final concentration ~100  $\mu$ M) and HRP (final concentration ~1 U/mL) in KRPG buffer.
- To initiate the measurement, add 100 μL of the detection reagent to each well.
- If desired, stimulate NOX1 activity by adding PMA to a final concentration of 100-200 nM.
   [3][4]
- Immediately place the plate in a luminometer and measure the chemiluminescence signal over time.

## Visualizations NOX1 Signaling Pathway









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